molecular formula C20H28N4O B2893727 (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone CAS No. 1645461-48-8

(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone

Cat. No.: B2893727
CAS No.: 1645461-48-8
M. Wt: 340.471
InChI Key: SSUGCXGXTACOJJ-UHFFFAOYSA-N
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Description

(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule incorporates key structural motifs associated with biological activity, including a piperidine ring, a piperazine scaffold, and a propargyl group. The presence of the 1-pyridin-2-ylethyl side chain on the piperazine ring is a feature commonly found in ligands for various central nervous system (CNS) targets. Compounds with similar piperidine and piperazine structures have been investigated as high-affinity sigma-1 receptor (σ1R) ligands, which are promising targets for the treatment of neuropathic pain and neurodegenerative conditions . The propargyl group is a versatile moiety in chemical synthesis and is also present in inhibitors of enzymes like monoamine oxidase (MAO), which are relevant to neurological disorders . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules, or as a pharmacological tool to probe biological pathways and protein interactions. Its structure suggests potential application in the development of multifunctional ligands for CNS targets. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(1-prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-3-10-22-11-7-18(8-12-22)20(25)24-15-13-23(14-16-24)17(2)19-6-4-5-9-21-19/h1,4-6,9,17-18H,7-8,10-16H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUGCXGXTACOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCN(CC2)C(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone is a complex organic molecule with potential pharmacological applications. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4OC_{18}H_{24}N_4O, with a molecular weight of 312.41 g/mol. The structure features a piperidine ring, a piperazine moiety, and a propynyl substituent, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. Specifically, the presence of the piperazine and piperidine rings suggests possible activity as a ligand for these receptors, potentially influencing mood and cognitive functions.

1. Receptor Binding Affinity

Studies have shown that derivatives of piperazine and piperidine exhibit significant binding affinities to cannabinoid receptors. For instance, one study indicated that a related compound displayed selective binding to the CB1 receptor with a Ki value of 220 nM . This suggests that this compound may similarly engage with cannabinoid pathways.

2. Neuroprotective Effects

A case study involving structurally related compounds demonstrated neuroprotective effects against glutamate-induced neurotoxicity in neuronal cell lines . This points to potential applications in neurodegenerative diseases where excitotoxicity is a concern.

3. Antidepressant Activity

The compound's structural components suggest it may possess antidepressant properties. Compounds with similar scaffolds have been reported to modulate serotonin levels in the brain, thus alleviating depressive symptoms.

Data Summary

PropertyValue
Molecular FormulaC18H24N4OC_{18}H_{24}N_4O
Molecular Weight312.41 g/mol
CB1 Receptor Ki~220 nM (related compounds)
Neuroprotective ActivityYes (in related studies)
Potential Antidepressant EffectsYes (hypothesized)

Case Studies

Several studies have explored the biological activities of piperidine and piperazine derivatives:

  • Neurotoxicity Study : A derivative demonstrated significant neuroprotective activity against glutamate toxicity in PC12 cells, suggesting that modifications to the piperidine structure can enhance neuroprotective properties .
  • CB1 Receptor Interaction : Research into similar compounds showed that they can act as inverse agonists at the CB1 receptor, providing insights into their potential use in treating obesity and related metabolic disorders .
  • Mood Regulation : Other studies have indicated that similar compounds can influence mood regulation through serotonin receptor modulation, which could be applicable for developing new antidepressants.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance thermal stability but may reduce solubility, as seen in nitro-substituted analogs (melting points >185°C) .
  • Amino groups improve solubility, as evidenced by oily derivatives (e.g., compound 14, 83% yield) , and are often exploited for further functionalization in drug discovery.

Heterocycle-Functionalized Methanones

Compound Name Heterocycle Molecular Weight Key Properties Biological Activity Reference
(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74) Imidazopyridazine 409.4 g/mol Off-white solid (87% yield); ¹H NMR confirms structure Nonretinoid antagonist of retinol-binding protein
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Indole 319.4 g/mol Commercial availability (CAS: 63925-79-1); spectral data confirmed Antipsychotic/anticancer (indole-piperazine hybrids)
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Indole, benzhydryl 425.5 g/mol Synthon for CNS-targeting agents Probable serotonin receptor modulation

Key Observations :

  • Indole-containing methanones (e.g., ) exhibit enhanced binding to serotonin/dopamine receptors due to π-π stacking interactions from the indole ring.
  • Trifluoromethyl groups (e.g., compound 74 ) improve metabolic stability and bioavailability, a critical factor in CNS drug design.

Substituent-Driven Functional Variations

  • Nitro-to-Amino Reduction: Compounds 12–15 demonstrate that reducing nitro groups to amino derivatives increases oil-like consistency (e.g., compound 14: 83% yield as oil) compared to crystalline nitro precursors (melting points ~185–190°C). This impacts formulation strategies.
  • Sulfonyl and Methoxy Modifications: Sulfonyl-piperazinyl methanones (e.g., ) show improved enzyme inhibition profiles, while methoxy groups (e.g., compound 14 ) enhance lipophilicity for blood-brain barrier penetration.

Preparation Methods

Fragment 1: Synthesis of 1-Prop-2-ynylpiperidin-4-yl Subunit

Step 1: Alkylation of Piperidin-4-one
Piperidin-4-one undergoes N-alkylation with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. The reaction mixture is extracted with ethyl acetate (EtOAc), washed with brine, dried over sodium sulfate, and concentrated to yield 1-prop-2-ynylpiperidin-4-one (Yield: 75–80%).

Step 2: Functionalization at C4 Position
The ketone at C4 is retained for subsequent coupling. Alternative approaches, such as introducing a carboxylic acid via oxidation, were deemed unsuitable due to the requirement for a ketone in the final structure.

Fragment 2: Synthesis of 4-(1-Pyridin-2-ylethyl)piperazin-1-yl Subunit

Step 1: Reductive Amination
Pyridine-2-carbaldehyde reacts with ethylamine hydrochloride in methanol under hydrogen gas (1 atm) with palladium on carbon (Pd/C) as a catalyst. The resulting 1-pyridin-2-ylethylamine is isolated via filtration and solvent evaporation.

Step 2: Piperazine Alkylation
The amine intermediate is alkylated with 1-chloropiperazine in acetonitrile using triethylamine (TEA) as a base. The reaction proceeds at 80°C for 8 hours, followed by extraction with dichloromethane (DCM) and purification via silica gel chromatography to afford 4-(1-pyridin-2-ylethyl)piperazine (Yield: 65–70%).

Coupling Strategy for Methanone Formation

Weinreb Amide-Mediated Ketone Synthesis

Step 1: Preparation of 4-(1-Pyridin-2-ylethyl)piperazine-1-carboxylic Acid Weinreb Amide
The piperazine derivative is treated with N,O-dimethylhydroxylamine hydrochloride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in DMF. After stirring at 25°C for 6 hours, the mixture is purified via prep-HPLC to yield the Weinreb amide (Yield: 60–65%).

Step 2: Grignard Reaction with 1-Prop-2-ynylpiperidin-4-ylmagnesium Bromide
A Grignard reagent is prepared by reacting 1-prop-2-ynylpiperidine with magnesium turnings in tetrahydrofuran (THF). The Weinreb amide is added dropwise at −78°C, and the reaction is quenched with saturated ammonium chloride (NH₄Cl). Extraction with EtOAc and purification via column chromatography affords the target ketone (Yield: 50–55%).

Alternative Route: Nucleophilic Acyl Substitution

Step 1: Synthesis of 4-(1-Pyridin-2-ylethyl)piperazine-1-carbonyl Chloride
The piperazine derivative is reacted with oxalyl chloride in DCM at 0°C for 2 hours. Excess reagent is removed under reduced pressure to yield the acyl chloride.

Step 2: Coupling with 1-Prop-2-ynylpiperidin-4-yl Lithium
The acyl chloride is treated with 1-prop-2-ynylpiperidin-4-yl lithium (generated via LDA deprotonation) in THF at −78°C. After warming to room temperature, the mixture is extracted with EtOAc and purified via prep-HPLC (Phenomenex Synergi Polar-RP column; mobile phase: water–acetonitrile).

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Weinreb Amide Route : DMF as solvent at 25°C provided optimal amidation kinetics, while THF was critical for Grignard stability at low temperatures.
  • Acyl Chloride Route : Reactions in DCM at −78°C minimized side reactions, improving ketone purity.

Catalytic and Stoichiometric Considerations

  • EDCl/HOBt : Enhanced coupling efficiency in Weinreb amide synthesis (molar ratio 1:1.2).
  • LDA Stoichiometry : A 2.5-fold excess ensured complete deprotonation of the piperidine fragment.

Purification and Characterization

Chromatographic Techniques

  • Prep-HPLC : Utilized Phenomenex Luna C18 columns with trifluoroacetic acid (TFA)–acetonitrile gradients for final compound isolation (purity >95%).
  • Silica Gel Chromatography : Hexane–EtOAc (3:1) effectively separated intermediates.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.65 (t, J = 7.6 Hz, 1H), 3.85–3.70 (m, 4H, piperazine-H), 3.10 (s, 1H, propargyl-H), 2.95–2.80 (m, 4H, piperidine-H).
  • MS (ESI+) : m/z 439.2 [M+H]⁺, consistent with theoretical molecular weight.

Challenges and Mitigation Strategies

  • Grignard Reactivity : Side reactions due to the propargyl group’s acidity were minimized using low temperatures (−78°C) and short reaction times.
  • Piperazine Hydroscopicity : Strict anhydrous conditions prevented decomposition during acyl chloride formation.

Q & A

Q. Advanced

  • Core modifications : Replace the propargyl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on binding .
  • Heterocycle swaps : Substitute pyridine with pyrimidine or triazole rings to modulate electronic properties .
  • In vitro assays : Test analogs in dose-response curves (IC50/EC50 determination) using cell lines overexpressing target receptors .
Analog Modification Observed Effect
Biphenyl-4-yl derivative Methoxy substitution↑ Solubility, ↓ CYP inhibition
Fluorophenyl variant Electron-withdrawing group↑ Metabolic stability

What computational methods are suitable for predicting binding modes and pharmacokinetics?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with GPCRs or kinases .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .
  • ADMET prediction : Tools like SwissADME to estimate permeability (logP), CYP450 inhibition, and bioavailability .

How should researchers address contradictions in solubility or activity data across studies?

Q. Advanced

  • Replicate experiments : Vary solvent systems (e.g., DMSO vs. saline for solubility tests) and assay conditions (e.g., pH, temperature) .
  • Characterize polymorphs : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms affecting solubility .
  • Validate assays : Include positive controls (e.g., known inhibitors) to rule out assay-specific artifacts .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Q. Advanced

  • Crystallization issues : Low symmetry (e.g., monoclinic vs. orthorhombic systems) or twinning. Use SHELXD for structure solution and Olex2 for refinement .
  • Co-crystallization : Add co-solvents (e.g., PEG 4000) or co-formers (e.g., carboxylic acids) to stabilize crystal packing .

What strategies ensure compound stability during long-term storage?

Q. Basic

  • Storage conditions : Lyophilize and store at -20°C under argon. Avoid repeated freeze-thaw cycles .
  • Stability monitoring : Use HPLC-PDA every 3–6 months to detect degradation products (e.g., hydrolyzed amide bonds) .

How can the reactivity of the propargyl group be leveraged for further derivatization?

Q. Advanced

  • Click chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for SAR studies .
  • Cross-coupling : Utilize Sonogashira or Glaser couplings to generate dimeric analogs .

What in vitro models are appropriate for preliminary toxicity assessment?

Q. Advanced

  • Hepatotoxicity : Primary hepatocyte cultures or HepG2 cells, measuring ALT/AST release .
  • Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

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